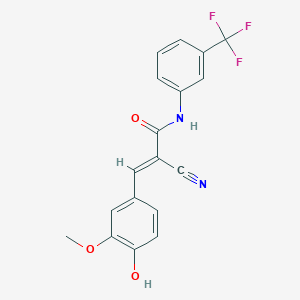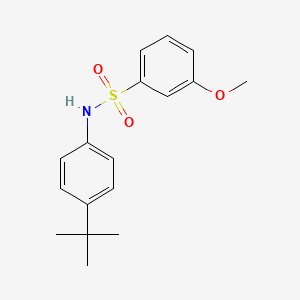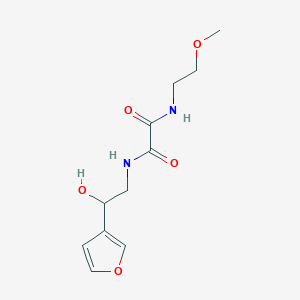
1-(Cyclopropylcarbamoyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclopropylcarbamoyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyclopropylcarbamoyl group and multiple chlorine atoms attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylcarbamoyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving chlorination and cyclization of suitable precursors.
Introduction of the Cyclopropylcarbamoyl Group: This step involves the reaction of the pyridine derivative with cyclopropyl isocyanate under controlled conditions to introduce the cyclopropylcarbamoyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with an appropriate alcohol, such as ethanol, to form the desired ester compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-(Cyclopropylcarbamoyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Hydrolysis: The corresponding carboxylic acid and alcohol.
科学研究应用
1-(Cyclopropylcarbamoyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(Cyclopropylcarbamoyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
相似化合物的比较
Similar Compounds
1-(Cyclopropylcarbamoyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate: can be compared with other pyridine derivatives that have similar structural features, such as:
Uniqueness
- The presence of the cyclopropylcarbamoyl group and multiple chlorine atoms makes this compound unique in terms of its chemical reactivity and potential applications. The combination of these functional groups can lead to distinct biological activities and chemical properties compared to other similar compounds.
属性
IUPAC Name |
[1-(cyclopropylamino)-1-oxopropan-2-yl] 3,4,5,6-tetrachloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl4N2O3/c1-4(11(19)17-5-2-3-5)21-12(20)9-7(14)6(13)8(15)10(16)18-9/h4-5H,2-3H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSALOVNVGSHLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)OC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
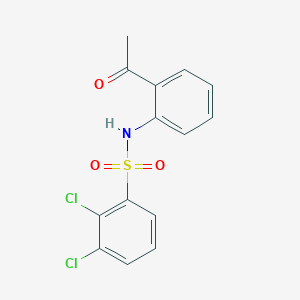
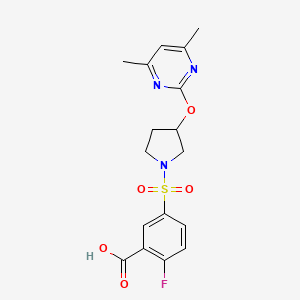
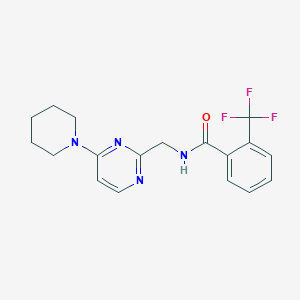
![N-(3,5-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2642741.png)
![2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol](/img/structure/B2642743.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2642744.png)
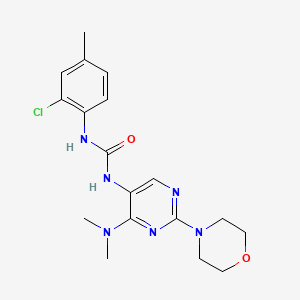
![3-(4-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2642749.png)
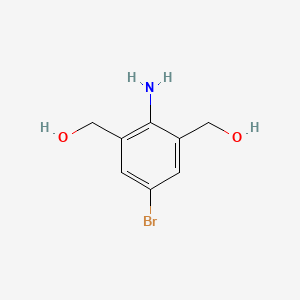
![1-Benzyl-4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2642751.png)

